molecular formula C21H17N3O B6485237 N-(3,5-dimethylphenyl)phenazine-1-carboxamide CAS No. 923186-00-9

N-(3,5-dimethylphenyl)phenazine-1-carboxamide

Cat. No.: B6485237
CAS No.: 923186-00-9
M. Wt: 327.4 g/mol
InChI Key: XHUXJUFWNVFGLJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine class of nitrogen-containing heterocyclic compounds Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Biochemical Analysis

Biochemical Properties

N-(3,5-dimethylphenyl)phenazine-1-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable enzyme it interacts with is the novel amidase PcnH, which initiates the degradation of phenazine-1-carboxamide by hydrolyzing its amide bond to produce phenazine-1-carboxylic acid . This interaction is essential for the compound’s metabolic processing and subsequent biochemical pathways. Additionally, the compound interacts with PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase, which are responsible for further degradation steps .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to have antagonistic activity against fungal phytopathogens, thereby affecting the growth and viability of these cells . This impact on cell signaling and gene expression highlights its potential as a biocontrol agent in agricultural settings.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with the amidase PcnH is a key aspect of its mechanism of action, as PcnH catalyzes the hydrolysis of the amide bond, leading to the formation of phenazine-1-carboxylic acid . This enzymatic activity is crucial for the compound’s degradation and subsequent biochemical effects. Additionally, the compound’s influence on gene expression and enzyme activity further elucidates its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes degradation through enzymatic processes, with the amidase PcnH playing a pivotal role in this process

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antagonistic activity against fungal pathogens . At higher doses, toxic or adverse effects may be observed. Understanding the dosage-dependent effects of the compound is essential for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized through the action of the amidase PcnH, which hydrolyzes the amide bond to produce phenazine-1-carboxylic acid . This metabolic pathway is crucial for the compound’s degradation and subsequent biochemical effects. Additionally, the compound’s influence on metabolic flux and metabolite levels further elucidates its role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including N-(3,5-dimethylphenyl)phenazine-1-carboxamide, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of phenazine derivatives often employs bacterial biosynthesis using strains like Pseudomonas chlororaphis. These bacteria can produce phenazine-1-carboxamide in significant quantities under controlled conditions, making the process environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acid, while reduction could produce phenazine-1-carboxamide derivatives with different functional groups.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block for Complex Molecules
PCN serves as a crucial building block in organic synthesis, particularly in the development of more complex phenazine derivatives. Its stable structure allows chemists to modify it for various applications, including the synthesis of dyes and pigments.

Synthetic Routes
Several synthetic methods are employed to produce PCN:

  • Wohl–Aue Method : Involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
  • Beirut Method : Utilizes oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
  • Pd-catalyzed N-arylation : Employs palladium catalysts for the N-arylation process.

These methods enable the efficient production of PCN and its derivatives in laboratory settings.

Biological Applications

Antimicrobial Properties
PCN exhibits significant antimicrobial activity against various fungal phytopathogens, making it a candidate for biocontrol in agriculture. It has been shown to inhibit growth in pathogens such as Rhizoctonia solani and Fusarium graminearum, which are responsible for severe crop diseases .

Antitumor Activity
Research indicates that PCN has potential antitumor properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) at concentrations ranging from 32 to 40 µM . This suggests that PCN could be developed into a therapeutic agent for cancer treatment.

Industrial Applications

Dyes and Pigments
Due to its stable chemical structure, PCN is also utilized in the development of dyes and pigments. Its unique chromophore allows for vibrant colors that can be applied in various industries, including textiles and coatings.

Case Studies

Application Area Study Reference Findings
Antimicrobial PCN effectively inhibits Rhizoctonia solani and Fusarium graminearum.
Antitumor Induces apoptosis in A549, HeLa, and SW480 cell lines at specific concentrations.
Synthetic ChemistryDemonstrated as a versatile building block for synthesizing complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenazine-1-carboxylic acid
  • Phenazine-1-carboxamide
  • Pyocyanin

Uniqueness

N-(3,5-dimethylphenyl)phenazine-1-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and stability. Its unique structure allows for targeted interactions with cellular components, making it a valuable compound for scientific research and industrial applications .

Biological Activity

N-(3,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

PCN exhibits significant antimicrobial and cytotoxic properties. It has been found effective against various fungal pathogens and cancer cell lines, making it a candidate for both agricultural and medical applications.

Antifungal Activity

PCN demonstrates strong antagonistic effects against several fungal phytopathogens, including:

  • Fusarium oxysporum
  • Rhizoctonia solani
  • Fusarium graminearum

These fungi are responsible for major plant diseases, and PCN's ability to inhibit their growth positions it as a potential biocontrol agent in agriculture .

Anticancer Activity

In cancer research, PCN has shown promising results against various leukemia cell lines, with EC50 values indicating high potency. For example, it exhibits cytotoxicity with values significantly lower than those observed in normal cells, suggesting selective targeting of cancerous cells. Specifically:

  • Acute Myeloid Leukemia (AML) : EC50 values are up to 40 times lower compared to normal cells.
  • Other cancer types affected include A549 (lung cancer) and HeLa (cervical cancer) cells .

The biological activity of PCN is attributed to several mechanisms:

1. Interaction with Cellular Targets

PCN interacts with cellular components, disrupting normal cellular functions. It induces apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and death .

2. Enzyme Inhibition

PCN is known to inhibit enzymes critical for fungal growth and metabolism. For instance, it interacts with the amidase PcnH, which hydrolyzes the amide bond in PCN, leading to the production of phenazine-1-carboxylic acid. This reaction is crucial for its antifungal activity .

3. Induction of Reactive Oxygen Species (ROS)

The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells. Increased ROS levels can lead to oxidative stress, resulting in cell death through apoptosis .

Research Findings and Case Studies

Several studies have explored the biological activity of PCN:

StudyFindings
PCN exhibits significant antifungal activity against Fusarium species, inhibiting mycelial growth and protein content.
Demonstrated selective cytotoxicity towards leukemia cells with EC50 values indicating high potency compared to normal cells.
Induces apoptosis in A549 and HeLa cells through mitochondrial pathways; shows promise as an anticancer agent.
Analysis of gene expression changes in treated fungal cells reveals upregulation of resistance genes and downregulation of growth-related genes.

Pharmacokinetics

PCN's pharmacokinetics involve its metabolism by specific bacterial strains such as Pseudomonas chlororaphis, which produce the compound naturally. The stability and degradation pathways are crucial for its long-term efficacy in both agricultural and medical contexts .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-13-10-14(2)12-15(11-13)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUXJUFWNVFGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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